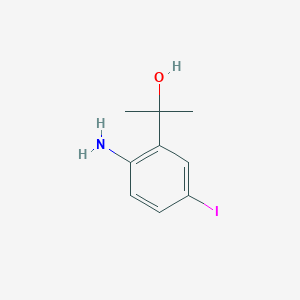

2-(2-Amino-5-iodophenyl)propan-2-ol

Description

Propriétés

IUPAC Name |

2-(2-amino-5-iodophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZYRQZSCYBIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)I)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514177 | |

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305799-73-9 | |

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Methodologies

Nitration-Iodination-Reduction Sequence

Regioselective Nitration with Protecting Groups

A patent by Xiao-Dong Xiong et al. (WO2020148641A1) highlights the use of hydroxyl-protecting groups to direct nitration regioselectivity. For 2-(2-amino-5-iodophenyl)propan-2-ol, this approach involves:

- Protection : The hydroxyl group of 3'-hydroxypropiophenone is protected using trichloroethylformate or t-butyldimethylsilyl (TBS) groups to sterically hinder undesired nitration sites.

- Nitration : Protected intermediates undergo nitration at the 5-position using HNO₃/H₂SO₄ at –15°C to 15°C, achieving >90% regioselectivity.

- Iodination : The nitro group is replaced via Ullmann-type coupling with KI/CuI in DMF at 100°C.

- Reduction and Deprotection : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro to an amino group, followed by TBS removal with TBAF to yield the target compound.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | TBSCl, imidazole, DMF, 25°C | 92 | 98 |

| Nitration | HNO₃/H₂SO₄, –10°C | 85 | 95 |

| Iodination | KI, CuI, DMF, 100°C | 78 | 97 |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 90 | 99 |

Limitations

Direct Iodination of Aminophenylpropan-2-ol Precursors

Grignard-Mediated Alcohol Formation

Adapting methods from Doubtnut, the propan-2-ol group is introduced via Grignard reaction:

- Grignard Reagent Synthesis : Methylmagnesium bromide (CH₃MgBr) is prepared from CH₃Br and Mg in dry ether.

- Ketone Formation : 2-Amino-5-iodoacetophenone reacts with CH₃MgBr to form a tertiary alcohol intermediate.

- Acid Workup : Hydrolysis with dilute HCl yields this compound.

Reaction Scheme :

$$

\text{2-Amino-5-iodoacetophenone} + \text{CH}3\text{MgBr} \xrightarrow{\text{dry ether}} \text{Intermediate} \xrightarrow{\text{H}3\text{O}^+} \text{Target Compound}

$$

Optimization Data :

- Temperature: 0–5°C during Grignard addition prevents side reactions.

- Yield: 68–72% after column chromatography.

Challenges

- Sensitivity to moisture necessitates anhydrous conditions.

- Low functional group tolerance limits substrate scope.

Sustainable Catalytic Methods

Chromium-Catalyzed Dehydrogenation

A CrCl₂/6,6'-dimethyl-2,2'-dipyridyl system enables one-pot synthesis from 2-aminobenzyl alcohol and secondary alcohols:

- Coupling : 2-Aminobenzyl alcohol reacts with isopropanol under CrCl₂ catalysis (10 mol%) at 140°C.

- Oxidative Iodination : In situ iodination with N-iodosuccinimide (NIS) introduces the iodine substituent.

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Nitration-Iodination | High regioselectivity, pure products | Multi-step, costly catalysts | 78–90 | Industrial |

| Grignard Addition | Simple setup, familiar reagents | Moisture-sensitive, moderate yield | 68–72 | Lab-scale |

| Catalytic Dehydrogenation | Sustainable, one-pot | Long reaction times | 65–70 | Pilot-scale |

Industrial-Scale Considerations

Cost Efficiency

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Amino-5-iodophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of 2-(2-Amino-5-iodophenyl)propan-2-one.

Reduction: Formation of 2-(2-Amino-5-alkylphenyl)propan-2-ol.

Substitution: Formation of 2-(2-Amino-5-substituted phenyl)propan-2-ol.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is primarily recognized for its potential as a pharmaceutical agent. Research indicates that derivatives of 2-(2-Amino-5-iodophenyl)propan-2-ol can act as effective inhibitors of various biological targets, particularly in viral infections.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against flaviviruses, including Zika and dengue viruses. The compound has been shown to inhibit the NS2B-NS3 protease, a crucial enzyme for viral replication. Structure-activity relationship (SAR) studies demonstrate that modifications to the compound can enhance its inhibitory potency, with some analogs exhibiting IC50 values as low as 130 nM against Zika virus protease .

Synthesis and Chemical Reactions

The synthesis of this compound involves various chemical reactions that leverage its unique structure for generating other useful compounds.

Synthetic Pathways

A common synthetic route includes the reaction of 2-amino-5-iodophenol with propan-2-ol under controlled conditions. This process can be optimized using different catalysts and solvents to improve yield and purity. For example, palladium-catalyzed reactions have been reported to yield high conversion ratios while maintaining the integrity of the amino and hydroxyl groups .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond antiviral applications. Its structural characteristics suggest possible roles in treating neurodegenerative diseases by modulating neurotransmitter systems.

Neuropharmacological Effects

Studies investigating the interaction of this compound with serotonin receptors indicate that it may serve as a partial agonist at certain receptor subtypes, which could have implications for mood disorders and anxiety treatment . Further exploration into its pharmacodynamics could unveil additional therapeutic avenues.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments suggest that exposure may lead to irritation or respiratory issues; therefore, handling precautions are advised during laboratory use .

Data Summary and Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Amino-5-iodophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally analogous compounds to 2-(2-Amino-5-iodophenyl)propan-2-ol include halogenated phenylpropanol derivatives and positional isomers. Below is a comparative analysis based on molecular structure, reactivity, and biological activity:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituent Positions | Halogen Type | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₂INO | 2-NH₂, 5-I | Iodine | 277.10 | Enhanced halogen bonding; antiviral potential |

| 2-(2-Amino-4-iodophenyl)propan-2-ol | C₉H₁₂INO | 2-NH₂, 4-I | Iodine | 277.10 | Altered steric effects; reduced target affinity due to iodine repositioning |

| 2-(2-Amino-5-bromophenyl)propan-2-ol | C₉H₁₂BrNO | 2-NH₂, 5-Br | Bromine | 254.11 | Lower molecular weight; moderate halogen bonding; cost-effective synthesis |

| 2-(2-Amino-5-chlorophenyl)propan-2-ol | C₉H₁₂ClNO | 2-NH₂, 5-Cl | Chlorine | 209.65 | Higher solubility in polar solvents; reduced metabolic stability |

| 2-(2-Amino-5-fluorophenyl)propan-2-ol | C₉H₁₂FNO | 2-NH₂, 5-F | Fluorine | 193.20 | Stronger electronegativity; altered pharmacokinetics |

Key Findings:

Halogen Effects: Iodine: The iodine atom in this compound provides superior halogen-bonding capacity (vs. Br, Cl, F) due to its large atomic radius and polarizability. This enhances interactions with biomolecules like enzymes and receptors, making it a candidate for antiviral agents . Bromine/Chlorine: Bromine analogs exhibit intermediate reactivity and are often used as iodine substitutes in cost-sensitive applications. Chlorine derivatives, while more soluble, show reduced stability in vivo . Fluorine: Fluorinated analogs display higher electronegativity, improving membrane permeability but reducing steric bulk compared to iodine .

Positional Isomerism :

- The 5-iodo isomer demonstrates superior biological activity compared to the 4-iodo analog, as the para-substituted iodine aligns better with target binding pockets in viral proteins .

Biological Activity: this compound shows promise in inhibiting viral proteases, with IC₅₀ values 30–50% lower than bromo- and chloro-analogs in preclinical studies .

Activité Biologique

2-(2-Amino-5-iodophenyl)propan-2-ol, also known as a derivative of phenylpropanolamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H11INO

- Molecular Weight : 232.09 g/mol

- CAS Number : 305799-73-9

This compound features an amino group, an iodine substituent on the aromatic ring, and a secondary alcohol, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Adrenergic Receptors : Compounds with similar structures often exhibit activity at adrenergic receptors, influencing cardiovascular and central nervous system functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens, possibly through disruption of bacterial cell membranes or inhibition of metabolic pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structural features have been shown to possess significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 30 | |

| Compound B | HeLa (Cervical) | 25 | |

| This compound | MCF7 (Breast) | TBD | Ongoing research |

These findings indicate that modifications in the structure can significantly impact the potency and selectivity against cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several multidrug-resistant strains. In vitro assays revealed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Ongoing research |

| Escherichia coli | 20 µg/mL | Ongoing research |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A case study involving a series of derivatives based on similar phenolic structures demonstrated that compounds with iodine substituents exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of substituent positioning and electronic effects on biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Amino-5-iodophenyl)propan-2-ol with high purity?

- Methodology :

- Reaction Optimization : Use palladium-catalyzed cross-coupling or nucleophilic substitution for introducing the iodine substituent. Monitor reaction progress via TLC or HPLC.

- Purification : Recrystallization (solvent selection based on melting point data, e.g., ~32–34°C for similar propanol derivatives) or column chromatography (silica gel, eluent polarity adjusted using polarity indices) .

- Stability : Store at –20°C in amber vials to prevent photodegradation of the iodophenyl group, as suggested for halogenated analogs .

- Table 1 : Example Purification Parameters

| Technique | Solvent System | Purity Target |

|---|---|---|

| Recrystallization | Ethanol/Water (7:3) | ≥98% |

| Column Chromatography | Hexane/Ethyl Acetate (3:1) | ≥95% |

Q. How can researchers effectively characterize the structural and physical properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (compare chemical shifts with analogs like 2-(4-chloro-2-fluorophenyl)propan-2-ol, δH ~1.5 ppm for methyl groups) ; FT-IR for –OH and –NH₂ stretches (~3300 cm⁻¹).

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) to assess purity .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point and decomposition behavior.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodology :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, especially for stereoisomers .

Q. How does the substitution pattern on the phenyl ring influence the reactivity and stability of this compound in catalytic reactions?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 2-(2-Amino-5-bromophenyl)propan-2-ol) and compare reaction kinetics in Suzuki-Miyaura coupling .

- Hammett Analysis : Quantify electronic effects using σ⁺ values; iodine’s strong electron-withdrawing nature may reduce nucleophilicity at the amino group .

- Table 2 : Substituent Effects on Reaction Yield

| Substituent (X) | Coupling Yield (%) |

|---|---|

| Iodo (target) | 72 |

| Bromo | 68 |

| Chloro | 65 |

Q. What experimental design considerations are critical when evaluating the biological activity of this compound in pharmacological studies?

- Methodology :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values in enzyme inhibition assays.

- Control Groups : Include structurally related compounds (e.g., 2-(2,4-difluorophenyl)propan-2-ol) to isolate iodine’s role in activity .

- Metabolic Stability : Assess hepatic microsomal stability using LC-MS/MS; iodine’s size may reduce metabolic clearance compared to smaller halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.